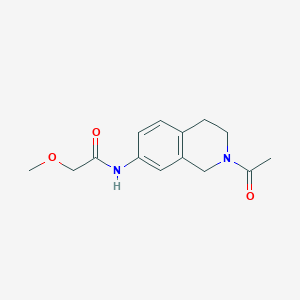

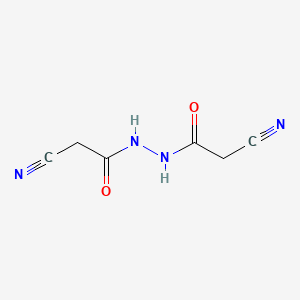

2-cyano-N'-(2-cyanoacetyl)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-cyano-N’-(2-cyanoacetyl)acetohydrazide is a chemical compound with the molecular formula C6H6N4O2 . It has a molecular weight of 166.14 . This compound is used as an intermediate in synthesizing other compounds .

Molecular Structure Analysis

The molecular structure of 2-cyano-N’-(2-cyanoacetyl)acetohydrazide consists of a cyano group, an acetyl group, and a hydrazide group . The InChI code for this compound is 1S/C6H6N4O2/c7-3-1-5(11)9-10-6(12)2-4-8/h1-2H2,(H,9,11)(H,10,12) .Scientific Research Applications

Synthesis of Novel Heterocycles

2-Cyano-N'-(2-cyanoacetyl)acetohydrazide serves as a key precursor in synthesizing various novel heterocyclic compounds. A study by Mahmoud et al. (2013) highlights its utility in the preparation of cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide, which further reacts with different reagents to yield heterocyclic and spirooxoindole compounds (Mahmoud et al., 2013).

Antimicrobial Applications

Research also indicates the potential antimicrobial applications of derivatives of this compound. Mahmoud et al. (2017) utilized 2-cyano-N-[1-(naphtha-2-yl)ethylidene] acetohydrazide as a key intermediate for synthesizing various compounds with notable antimicrobial activity (Mahmoud et al., 2017).

Corrosion Inhibition

A 2021 study by Gaber demonstrated the application of 2-cyano-N-(4-morpholinobenzyldine) acetohydrazide as a corrosion inhibitor for galvanized steel and stainless steel in acidic environments. This compound showed significant inhibition efficiency, adhering to the Langmuir adsorption isotherm (Gaber, 2021).

Anti-proliferative Properties

Hekal et al. (2020) discussed the utilization of 2-cyanoacetohydrazide for synthesizing heterocyclic compounds with anti-proliferative activity. This research emphasized the potential of these compounds against human epithelial cell lines, showcasing their effectiveness without harming normal fibroblasts (Hekal et al., 2020).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s known that this compound is used as a key precursor in the synthesis of various heterocyclic derivatives .

Mode of Action

2-cyano-N’-(2-cyanoacetyl)acetohydrazide interacts with its targets through a series of chemical reactions. It’s used as a precursor in the synthesis of heterocyclic compounds such as pyrazole, pyrane, pyridine, and pyrole . The compound’s active methylene moiety and the β-functional nitrile moiety make it a favorable unit for addition reactions followed by cyclization or via cycloaddition with some electrophilic and nucleophilic reagents .

Biochemical Pathways

The compound is involved in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .

Result of Action

The compound is known to be involved in the synthesis of various heterocyclic compounds, which have been found to possess diverse pharmacological activities .

Biochemical Analysis

Biochemical Properties

It is known that the molecules of this compound display trans configurations with respect to the C=N double bonds . The crystal structures of the compounds are stabilized by N–H···O hydrogen bonds and weak π···π interactions .

Molecular Mechanism

It is known that the compound has the ability to form hydrogen bonds, which could potentially influence its interactions with other biomolecules .

Properties

IUPAC Name |

2-cyano-N'-(2-cyanoacetyl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c7-3-1-5(11)9-10-6(12)2-4-8/h1-2H2,(H,9,11)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBHBYYQAYSQQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=O)NNC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethyl-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2406742.png)

![2-(3-Methoxyphenyl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2406745.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2406747.png)

![N-(3-acetylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2406750.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2406755.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2406756.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide](/img/structure/B2406761.png)

![[3-(4-Nitropyrazol-1-yl)cyclobutyl] methanesulfonate](/img/structure/B2406762.png)